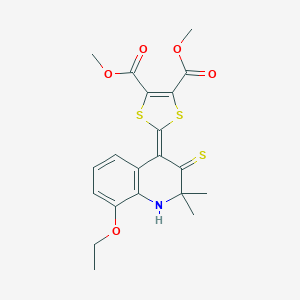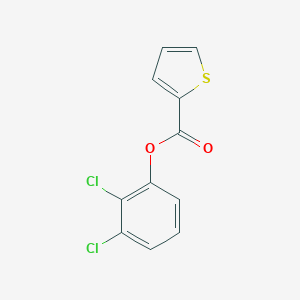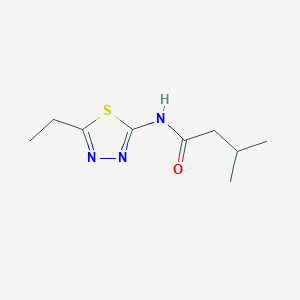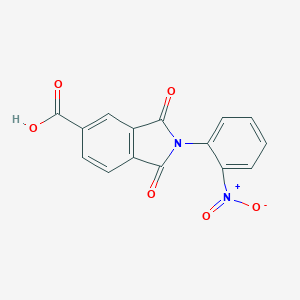![molecular formula C25H15Cl2N7O6S B402951 (4E)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B402951.png)
(4E)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4E)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including nitro, methoxy, and thiazole, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the hydrazone intermediate by reacting 2,6-dichloro-4-nitrophenylhydrazine with an appropriate aldehyde or ketone. This intermediate is then subjected to cyclization reactions involving thiazole derivatives and other aromatic compounds to form the final product. Reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid (HNO₃) for nitration, and halogens like chlorine (Cl₂) for halogenation.
Major Products
Oxidation: Conversion of methoxy groups to carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. In the case of anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The specific pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- (4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4E)-4-[2-(2,6-DICHLORO-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and aromatic systems. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Would you like more detailed information on any specific section?
属性
分子式 |
C25H15Cl2N7O6S |
|---|---|
分子量 |
612.4g/mol |
IUPAC 名称 |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H15Cl2N7O6S/c1-40-17-8-4-13(5-9-17)20-12-41-25(28-20)32-24(35)23(21(31-32)14-2-6-15(7-3-14)33(36)37)30-29-22-18(26)10-16(34(38)39)11-19(22)27/h2-12,31H,1H3 |
InChI 键 |
BEUHRBXHSSAIPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=C(C=C(C=C5Cl)[N+](=O)[O-])Cl |
规范 SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=C(C=C(C=C5Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE](/img/structure/B402875.png)
![N-methyl-N-{4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}acetamide](/img/structure/B402876.png)
![(4E)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402877.png)
![(4E)-4-{2-[2-(azepan-1-ylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402878.png)
![4-[(3-Bromo-4-methyl-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B402879.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B402884.png)

![2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B402886.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B402887.png)
![3,4-dimethyl-N-[(5-nitro-2-furyl)methylene]aniline](/img/structure/B402890.png)
